2-(Naphthalen-1-yl)-2H-chromene
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Overview
Description
2-(Naphthalen-1-yl)-2H-chromene is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their interesting structural properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound consists of a naphthalene ring fused to a chromene ring, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2H-chromene can be achieved through several synthetic routes. One common method involves the cyclization of naphthalene derivatives with appropriate chromene precursors under acidic or basic conditions. For example, the reaction of 1-naphthol with 2-hydroxybenzaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene or chromene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for cyclization reactions
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted naphthopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Naphthalen-1-yl)-2H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials, which change color upon exposure to light, making them useful in various optical and electronic devices
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-2H-chromene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)-2H-chromene can be compared with other similar compounds, such as:
Naphthopyrans: These compounds share a similar structural framework and exhibit photochromic properties.
Naphthalene derivatives: Compounds like 1-naphthylacetic acid and naphthalen-1-yl-methanone have similar naphthalene rings but differ in their functional groups and applications
The uniqueness of this compound lies in its specific combination of naphthalene and chromene rings, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H14O |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2H-chromene |
InChI |
InChI=1S/C19H14O/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13,19H |
InChI Key |
LPAZLUIPIXXCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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